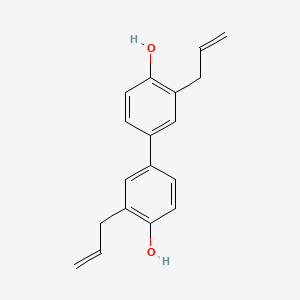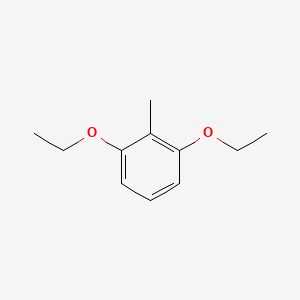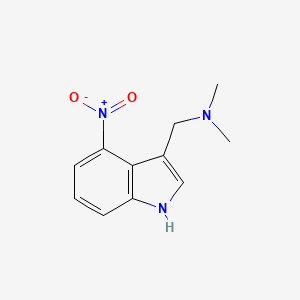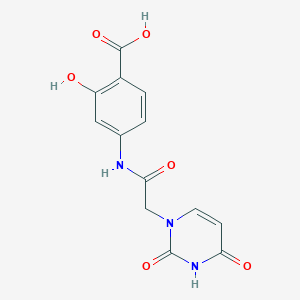
5-Methyl-4-phenylpyrimidin-2-amine
Vue d'ensemble
Description
5-Methyl-4-phenylpyrimidin-2-amine is a chemical compound with the CAS Number: 61541-77-3 . It has a molecular weight of 185.23 and is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-methyl-4-phenyl-2-pyrimidinamine . The InChI code is 1S/C11H11N3/c1-8-7-13-11(12)14-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) .Physical and Chemical Properties Analysis
The compound has a melting point range of 181-183 degrees Celsius . It is typically stored at room temperature .Applications De Recherche Scientifique
Antagonistic Activity on Adenosine Receptors
The discovery and characterization of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines, including structures related to 5-Methyl-4-phenylpyrimidin-2-amine, have been identified as potent and selective A2B adenosine receptor antagonists. These compounds, particularly highlighted by Bernat Vidal et al. (2007), show high affinity for the A2B receptor, good selectivity over other adenosine receptors, and efficacy in functional in vitro models, suggesting their potential use in treating conditions mediated by A2B receptor activity (Vidal et al., 2007).
Anticancer Activity through Tubulin Inhibition
N. Zhang et al. (2007) explored a series of triazolopyrimidines, related to the pyrimidin-2-amine structure, as anticancer agents. These compounds exhibit unique mechanisms of tubulin inhibition, distinct from that of paclitaxel, by promoting tubulin polymerization in vitro without binding competitively with paclitaxel. They also demonstrated the ability to overcome resistance attributed to several multidrug resistance transporter proteins, highlighting their potential in cancer therapy (Zhang et al., 2007).
Development of Serotonin 5-HT1A Agonists
Aminopyrimidine derivatives, as part of the exploration for novel 5-HT1A agonists, have shown moderate potency and metabolic stability, indicating their potential applications in psychiatric and neurological disorders. A. Dounay et al. (2009) have reported on these compounds' development, pointing towards their significance in treating conditions related to serotonin function (Dounay et al., 2009).
Tubulin Polymerization Inhibitors for Anticancer Activity
A novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, as reported by Wenjing Liu et al. (2020), were synthesized and evaluated for anticancer activities. These compounds, related in structure to this compound, showed moderate to high antiproliferative activity and potent inhibition of tubulin polymerization, inducing cell cycle arrest and apoptosis in cancer cell lines (Liu et al., 2020).
Alpha-2-Imidazoline Receptor Agonists for Hypertension
The compound 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, acting as a potential I1 imidazoline receptor agonist, plays a significant role in the treatment of hypertension. S. Aayisha et al. (2019) investigated this molecule's structure, electronic properties, and its interaction with biological targets, providing insights into its pharmacological potential in hypertension management (Aayisha et al., 2019).
Mécanisme D'action
Target of Action
The primary target of 5-Methyl-4-phenylpyrimidin-2-amine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a compound involved in the development of Alzheimer’s disease .
Mode of Action
It is believed to interact with beta-secretase 1, potentially inhibiting its activity . This interaction could lead to a decrease in the production of beta-amyloid peptide, thereby potentially slowing the progression of Alzheimer’s disease .
Result of Action
Its interaction with beta-secretase 1 suggests that it may have a role in reducing the production of beta-amyloid peptide . This could potentially have a therapeutic effect in the context of Alzheimer’s disease .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Methyl-4-phenylpyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4 . These interactions are crucial for its role in inhibiting or modulating the activity of these enzymes, which are involved in cell cycle regulation. The nature of these interactions involves binding to the active sites of the enzymes, thereby affecting their catalytic activity.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CDKs can lead to alterations in cell cycle progression, potentially causing cell cycle arrest at specific phases . Additionally, it may impact gene expression by modulating the activity of transcription factors that are regulated by CDKs. This compound also affects cellular metabolism by influencing the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to the active sites of CDKs, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition can lead to cell cycle arrest and changes in gene expression patterns. Additionally, it may interact with other proteins and enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to sustained inhibition of CDKs and prolonged cell cycle arrest . Additionally, its degradation products may have different biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit CDKs, leading to desired therapeutic effects . At higher doses, it may cause toxic or adverse effects, such as cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . For example, it may affect the pentose phosphate pathway or glycolysis by modulating the activity of key enzymes. These interactions can lead to changes in the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . Additionally, its distribution can be affected by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell, such as the nucleus or mitochondria . This localization can be influenced by targeting signals or post-translational modifications that direct the compound to specific sites. The subcellular localization of this compound can impact its activity and function within the cell.
Propriétés
IUPAC Name |
5-methyl-4-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-7-13-11(12)14-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMSDEJRNSSPMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311943 | |
| Record name | 5-methyl-4-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61541-77-3 | |
| Record name | MLS003115292 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl-4-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


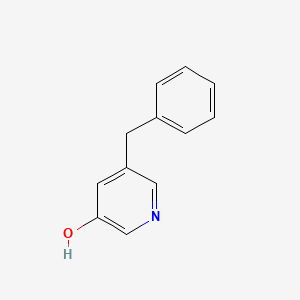
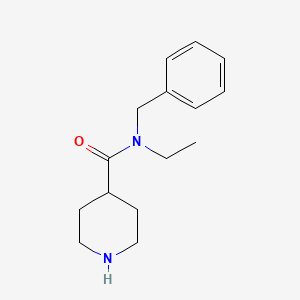
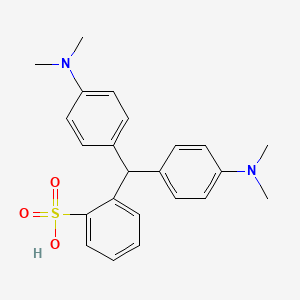
![N-[4-(Dimethylamino)phenyl]-3-oxobutanamide](/img/structure/B1606610.png)


